![molecular formula C10H16 B11941847 Tricyclo[7.1.0.04,6]decane CAS No. 286-73-7](/img/structure/B11941847.png)
Tricyclo[7.1.0.04,6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[71004,6]decane is an organic compound with the molecular formula C10H16 It is classified as a hydrocarbon and is known for its unique three-dimensional cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[7.1.0.04,6]decane can be achieved through several methods. One common approach involves the reaction of carbon tetrachloride with bicyclo[6.1.0]non-4-ene, 9,9-dichloro- under specific conditions . Another method includes the use of Diels-Alder and Conia-ene reactions to form the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as aluminum chloride absorbed on substrates like silicon dioxide or zeolites can facilitate the interconversion of isomers, with a preference for forming the exo isomer as the major product .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[71004,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions of Tricyclo[7.1.0.04,6]decane include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogens or other electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Tricyclo[7.1.0.04,6]decane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of high-energy-density fuels and other specialized materials
Mechanism of Action
The mechanism by which Tricyclo[7.1.0.04,6]decane exerts its effects involves its interaction with molecular targets and pathways. Its cage-like structure allows it to interact with various enzymes and receptors, potentially influencing biological processes. The exact molecular targets and pathways are still under investigation, but its stability and reactivity make it a compound of interest for further research .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Tricyclo[5.2.1.02,6]decane: Used in the synthesis of adamantane and other high-stability compounds.
Tricyclo[5.2.1.01,5]decane: Found in bioactive natural products and studied for its regio- and enantioselectivity.
Uniqueness
Tricyclo[7.1.0.04,6]decane is unique due to its specific three-dimensional structure, which provides distinct reactivity and stability compared to other tricyclic hydrocarbons.
Properties
CAS No. |
286-73-7 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
tricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H16/c1-2-8-6-10(8)4-3-9-5-7(1)9/h7-10H,1-6H2 |
InChI Key |
QFNRBEUEKKYIGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2CCC3C1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11941773.png)

![1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941782.png)
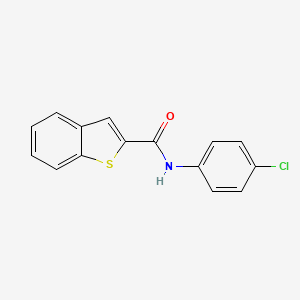
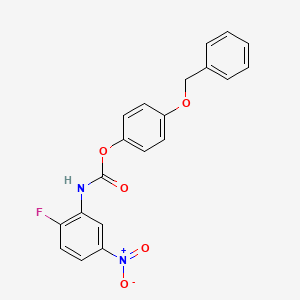
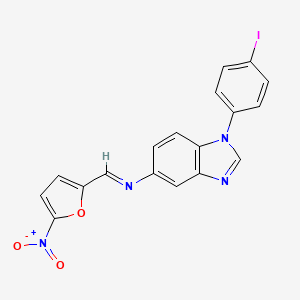
![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)
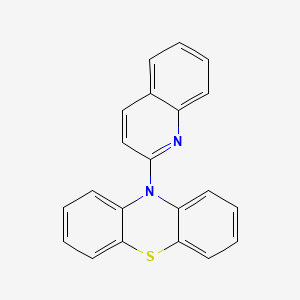

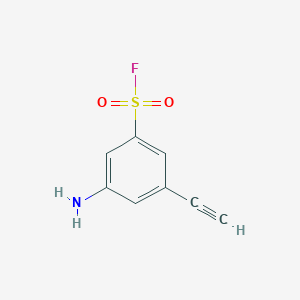
![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)


